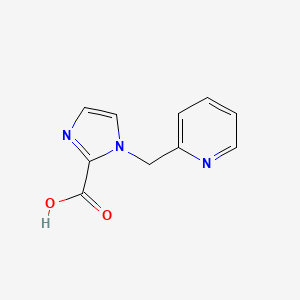

1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid

Description

1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a pyridin-2-ylmethyl group and a carboxylic acid moiety at the 2-position. This structure combines the metal-binding properties of the imidazole-carboxylic acid scaffold with the aromatic and coordination capabilities of the pyridine ring. Its synthesis likely involves alkylation of imidazole-2-carboxylic acid with 2-(bromomethyl)pyridine, analogous to methods described for related compounds .

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)imidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-12-5-6-13(9)7-8-3-1-2-4-11-8/h1-6H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVXGLOWJOKQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001209314 | |

| Record name | 1H-Imidazole-2-carboxylic acid, 1-(2-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439899-05-4 | |

| Record name | 1H-Imidazole-2-carboxylic acid, 1-(2-pyridinylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-2-carboxylic acid, 1-(2-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination to obtain 3-bromoimidazopyridines .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at nitrogen centers. Tert-butyl hydroperoxide (TBHP) in toluene promotes C–C bond cleavage to form N-(Pyridin-2-yl)amides. Pyridinium N-oxide derivatives are generated using hydrogen peroxide under acidic conditions, retaining the imidazole-carboxylic acid framework.

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| TBHP | Toluene, 60°C, 12 hr | N-(Pyridin-2-yl)amides |

| H₂O₂ | HCl (1M), RT, 6 hr | Pyridinium N-oxide derivatives |

Reduction Reactions

The pyridine ring undergoes hydrogenation using Pd/C catalysts under H₂ (1 atm), yielding tetrahydropyridine derivatives while preserving the imidazole-carboxylic acid group . Sodium borohydride selectively reduces carbonyl groups in conjugated systems.

| Reducing Agent | Conditions | Major Product |

|---|---|---|

| H₂/Pd/C | Ethanol, 25°C, 24 hr | Tetrahydropyridine derivatives |

| NaBH₄ | Methanol, 0°C, 2 hr | Secondary alcohol derivatives |

Nucleophilic Acyl Substitution

The carboxylic acid reacts with thionyl chloride to form an acyl chloride intermediate, enabling subsequent amide bond formation with amines :

| Reagent | Conditions | Applications |

|---|---|---|

| SOCl₂ | Reflux, 4 hr | Acyl chloride synthesis |

| DCC/DMAP | DCM, RT, 12 hr | Peptide coupling |

Electrophilic Aromatic Substitution

Bromination occurs at the imidazole C4 position using NBS in CCl₄, yielding 4-bromo derivatives . Friedel-Crafts alkylation modifies the pyridine ring with alkyl halides under AlCl₃ catalysis .

Coordination Chemistry

The compound acts as a polydentate ligand, forming stable complexes with transition metals:

-

Cu(II) complexes : Square planar geometry, synthesized in ethanol/water (1:1) at pH 7.5

-

Fe(III) complexes : Octahedral coordination, used in catalytic oxidation reactions

| Metal Salt | Ligand:Metal Ratio | Application |

|---|---|---|

| Cu(NO₃)₂·3H₂O | 2:1 | Redox catalysis |

| FeCl₃·6H₂O | 1:1 | Biomimetic oxidation systems |

Condensation Reactions

The carboxylic acid participates in cyclocondensation with β-diketones or aldehydes to form fused heterocycles. For example, reaction with acetylacetone yields imidazo[1,2-a]pyridine derivatives under microwave irradiation :

Decarboxylation

Thermal decarboxylation at 200°C under N₂ generates 1-(Pyridin-2-ylmethyl)-1H-imidazole, eliminating CO₂ . This reaction is critical for synthesizing non-polar derivatives for membrane permeability studies .

pH-Dependent Tautomerism

In aqueous solutions (pH 4–8), the compound exhibits keto-enol tautomerism, verified by UV-Vis spectroscopy:

This reactivity profile enables applications in metallodrug design, organocatalysis , and bioactive molecule synthesis . Future research should explore photochemical reactions and asymmetric catalysis using chiral derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid exhibits several biological activities, making it a candidate for therapeutic applications:

- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary data suggest it may inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in disease pathways.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being explored for its potential as:

- Drug Candidates : Its unique structure allows it to interact with biological macromolecules, potentially leading to new drug formulations.

- Lead Compounds : It serves as a scaffold for developing new derivatives with enhanced efficacy and reduced toxicity.

Materials Science Applications

The compound's properties also lend themselves to applications in materials science:

- Polymer Chemistry : It can be incorporated into polymer matrices to impart specific functionalities.

- Catalysis : Its structural features may facilitate catalytic processes in organic reactions.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Study : A study demonstrated its efficacy against resistant bacterial strains, suggesting potential use in developing new antibiotics.

- Cancer Research : Research indicated that derivatives of this compound showed promise in inhibiting tumor growth in vitro, paving the way for further clinical investigations.

- Catalytic Applications : Investigations into its catalytic properties revealed that it could facilitate certain organic reactions more efficiently than traditional catalysts.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Core Structure: 1H-Imidazole-2-carboxylic Acid

- Structure : The parent compound lacks substituents on the imidazole ring.

- Key Properties : Acts as a core MBP for MBL inhibition. Structure-activity relationship (SAR) studies show that modifications to this scaffold (e.g., replacing the imidazole with other heterocycles) reduce inhibitory activity, except for thiazole-4-carboxylic acid derivatives .

- Metal Coordination : Forms stable complexes with transition metals (e.g., Cu²⁺, Co²⁺), as demonstrated by IR and UV-Vis studies .

1-Methyl-1H-imidazole-2-carboxylic Acid

1-Benzyl-1H-imidazole-2-carboxylic Acid

- Structure : Benzyl substituent at the 1-position.

- The benzyl group enhances lipophilicity but may reduce solubility compared to the pyridine-containing analog .

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic Acid

- Structure : 4-(Trifluoromethyl)benzyl substituent.

- Properties: Molecular weight = 270.21; purity >95%. The electron-withdrawing trifluoromethyl group increases acidity (pKa ~2–3), enhancing metal-binding capacity compared to non-fluorinated analogs .

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic Acid

1-(Indolizin-2-ylcarbonyl)pyrrolidine (192) and Piperidine (193)

- Structure : Indolizine-carbonyl linked to pyrrolidine/piperidine.

- Synthesis : Prepared using 1,1′-carbonyldiimidazole with yields of 80% and 70%, respectively. Melting points: 104–105°C (192) and 139–141°C (193) .

- Comparison : These compounds highlight the versatility of imidazole derivatives in forming stable amides, though their biological targets differ from the MBL focus of the pyridin-2-ylmethyl analog.

Comparative Data Table

Key Research Findings

- MBL Inhibition : The imidazole-2-carboxylic acid core is critical for binding Zn²⁺ in MBLs. Substitution with pyridin-2-ylmethyl may optimize interactions with enzyme active sites, as pyridine’s nitrogen can participate in hydrogen bonding or π-stacking .

- Synthetic Feasibility : Analogous compounds (e.g., benzyl or trifluoromethyl derivatives) are synthesized in high yields (>70%) using alkylation or coupling reactions, suggesting scalable routes for the target compound .

Biological Activity

1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including anticancer properties, antibacterial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the chemical formula C10H9N3O2 and a molecular weight of approximately 203.20 g/mol. Its structure features both a pyridine and an imidazole ring, along with a carboxylic acid functional group, which enhances its reactivity and biological potential.

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer (MDA-MB-231) and lung cancer (A549) models. The compound's IC50 values indicate effective dose-response relationships, highlighting its potential as an anticancer agent .

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 4.9 |

| A549 | 9.0 |

| HeLa | 0.069 |

| PC3 | 0.021 |

Antibacterial Activity

Research has indicated that this compound also possesses antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values demonstrate its effectiveness in combating bacterial infections.

| Bacterial Strain | MIC Value (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.156 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the imidazole and pyridine rings can significantly influence the biological activity of the compound. For example, variations in substituents at specific positions on the rings have been shown to enhance or diminish both anticancer and antibacterial activities.

Key Findings from SAR Studies:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the pyridine ring can modify the compound's binding affinity to target proteins.

- Positioning of Functional Groups : The position of carboxylic acid groups plays a critical role in the overall activity, with certain positions yielding higher potency against cancer cells.

- Comparative Analysis : Compounds structurally similar to this compound, such as N-(Pyridin-2-yl)amides and Imidazo[1,2-a]pyridines, have been evaluated for their biological activities, revealing insights into how structural variations impact efficacy.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- In Vitro Studies : A study assessed the effect of this compound on various cancer cell lines using MTT assays, demonstrating significant cytotoxic effects.

- Animal Models : In vivo experiments showed that treatment with this compound resulted in reduced tumor growth in xenograft models, indicating its potential for further development as an anticancer drug.

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to key enzymes involved in cancer metabolism and bacterial resistance mechanisms, providing a basis for its observed biological activities .

Q & A

Q. Advanced

- Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side reactions.

- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in inert atmospheres .

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .

How can conflicting NMR data be resolved?

Q. Advanced

- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect impurities.

- X-ray Crystallography : Resolve tautomeric ambiguities (e.g., imidazole vs. pyridine protonation states) .

- Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian or ORCA) .

What mechanistic insights guide catalytic applications?

Q. Advanced

- Isotopic Labeling : Track hydrogen/deuterium exchange in the carboxylic acid group to study acid-base catalysis.

- Kinetic Studies : Monitor reaction progress via in-situ IR or UV-Vis to identify rate-limiting steps .

How is biological activity evaluated in vitro?

Q. Advanced

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (minimum inhibitory concentration) protocols .

- Fluorescence Quenching : Assess DNA binding via ethidium bromide displacement assays .

What safety protocols are essential during handling?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

How can computational modeling predict reactivity?

Q. Advanced

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina .

What methodologies assess environmental impact?

Q. Advanced

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202).

- Biodegradability : Use OECD 301B (CO₂ evolution test) to evaluate persistence in aquatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.